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  • Product: Dimethyl 5-methoxypyridine-2,3-dicarboxylate
  • CAS: 1375303-11-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Substituted Pyridine-2,3-Dicarboxylate Building Blocks for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyridine-2,3-dicarboxylic acid (quinolinic acid) scaffold is a privileged motif in medicinal chemistry, owing to its presence in a multitude of b...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine-2,3-dicarboxylic acid (quinolinic acid) scaffold is a privileged motif in medicinal chemistry, owing to its presence in a multitude of biologically active compounds. The strategic introduction of substituents at the 5-position of this heterocyclic core offers a powerful avenue for modulating the physicochemical properties, pharmacological activity, and selectivity of lead compounds. This in-depth technical guide provides a comprehensive overview of the synthesis and application of 5-substituted pyridine-2,3-dicarboxylate building blocks. We will delve into the key synthetic strategies, from classical approaches to modern transition-metal-catalyzed cross-coupling reactions, and explore the rationale behind the choice of specific methodologies. Furthermore, this guide will highlight the significance of these building blocks in drug discovery, with a focus on their role as enzyme inhibitors and modulators of biological pathways. Detailed experimental protocols, mechanistic insights, and a curated collection of structure-activity relationship (SAR) data are presented to empower researchers in their quest to design and synthesize novel therapeutics.

The Strategic Importance of the 5-Substituted Pyridine-2,3-Dicarboxylate Core

The pyridine ring is a fundamental heterocyclic scaffold in a vast number of pharmaceuticals and agrochemicals.[1][2] Its ability to engage in hydrogen bonding, metal coordination, and various non-covalent interactions makes it a versatile component in molecular design. The pyridine-2,3-dicarboxylate substructure, in particular, presents a unique spatial arrangement of functional groups that can mimic or interact with key biological targets.

The introduction of a substituent at the 5-position of the pyridine-2,3-dicarboxylate ring is a critical strategy in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The nature of the 5-substituent (e.g., lipophilic, hydrophilic, electron-donating, or electron-withdrawing) can significantly influence the solubility, membrane permeability, and metabolic stability of a molecule.

  • Fine-Tuning of Biological Activity: The 5-position provides a vector for introducing pharmacophoric elements that can interact with specific pockets or residues within a biological target, thereby enhancing potency and selectivity.

  • Exploration of Structure-Activity Relationships (SAR): A systematic variation of the 5-substituent allows for a thorough investigation of the SAR, providing valuable insights into the molecular interactions that govern biological activity.[2][3]

This guide will focus on the practical aspects of synthesizing and utilizing these valuable building blocks, providing researchers with the necessary tools to accelerate their drug discovery programs.

Synthetic Strategies for Accessing 5-Substituted Pyridine-2,3-Dicarboxylates

The synthesis of 5-substituted pyridine-2,3-dicarboxylates can be broadly categorized into two main approaches:

  • Construction of the substituted pyridine ring from acyclic precursors.

  • Functionalization of a pre-existing pyridine-2,3-dicarboxylate scaffold.

The choice of strategy often depends on the desired substituent at the 5-position and the availability of starting materials.

Ring Construction from Acyclic Precursors: The de novo Synthesis

Building the substituted pyridine ring from simple, acyclic starting materials offers a high degree of flexibility in introducing the desired 5-substituent. A notable example is the multicomponent reaction of α-chlorooxaloacetate, an aldehyde, and a nitrogen source.

A patented method describes the synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate using diethyl α-chlorooxaloacetate, 2-ethylacrolein, and ammonium acetate as the nitrogen source in an ethanol medium.[4] This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate [4]

  • Materials: Diethyl α-chlorooxaloacetate, 2-ethylacrolein, ammonium acetate, ethanol.

  • Procedure:

    • To a reaction vessel containing ethanol, add ammonium acetate (1.1 to 2.5 molar equivalents relative to diethyl α-chlorooxaloacetate).

    • Heat the mixture to 75-80 °C to dissolve the ammonium acetate.

    • Slowly and simultaneously add diethyl α-chlorooxaloacetate (1 molar equivalent) and 2-ethylacrolein (1 to 1.8 molar equivalents) to the reaction mixture while maintaining the temperature at 75-80 °C.

    • After the addition is complete, continue to stir the reaction mixture at 75-80 °C for 4.5 to 6.5 hours until the reaction is complete (monitored by TLC or GC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Diethyl α-chlorooxaloacetate D Ethanol, 75-80 °C A->D B 2-Ethylacrolein B->D C Ammonium Acetate C->D E Diethyl 5-Ethylpyridine-2,3-dicarboxylate D->E [Hantzsch-like condensation]

Workflow for the one-pot synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate.
Functionalization of the Pre-formed Pyridine-2,3-Dicarboxylate Scaffold

This approach is particularly useful when a common precursor, such as a 5-halo- or 5-nitropyridine-2,3-dicarboxylate, can be readily prepared and subsequently elaborated into a variety of analogs. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this strategy.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds.[5][6][7] These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds.[7][8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Diethyl 5-Bromopyridine-2,3-dicarboxylate [10]

  • Materials: Diethyl 5-bromopyridine-2,3-dicarboxylate, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate (K₃PO₄), 1,4-dioxane, water.

  • Procedure:

    • In a Schlenk flask, combine diethyl 5-bromopyridine-2,3-dicarboxylate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

    • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt.[11][12][13][14][15]

Experimental Protocol: General Procedure for Sonogashira Coupling of Diethyl 5-Bromopyridine-2,3-dicarboxylate [11][15]

  • Materials: Diethyl 5-bromopyridine-2,3-dicarboxylate, terminal alkyne, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of diethyl 5-bromopyridine-2,3-dicarboxylate (1.0 equiv) in the chosen solvent, add PdCl₂(PPh₃)₂ (0.02-0.05 equiv), CuI (0.01-0.05 equiv), and the base (2.0-7.0 equiv).

    • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-100 °C) for 3-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

G cluster_reactants Reactants R1X 5-Halopyridine-2,3-dicarboxylate (R¹-X) OA OA R1X->OA R2M Organometallic Reagent (R²-M) (e.g., Boronic acid, Alkyne) TM TM R2M->TM

Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

5-Aminopyridine-2,3-dicarboxylates are valuable intermediates that can be further functionalized through various reactions, such as acylation, sulfonylation, and diazotization. A common route to these compounds involves the reduction of a 5-nitro precursor.

The synthesis of the 5-nitro intermediate can be achieved by the nitration of a suitable pyridine derivative. For example, 2-amino-5-nitropyridine can be prepared by the nitration of 2-aminopyridine.[3][16][17] The subsequent steps would involve the introduction of the carboxylate groups and reduction of the nitro group.

Experimental Protocol: Reduction of a 5-Nitro Pyridine Derivative to the Corresponding 5-Amino Compound [17]

  • Materials: Diethyl 5-nitropyridine-2,3-dicarboxylate, a reducing agent (e.g., iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C).

  • Procedure (using iron powder):

    • In a round-bottom flask, suspend diethyl 5-nitropyridine-2,3-dicarboxylate in a mixture of ethanol and water.

    • Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of celite to remove the iron residues.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium carbonate).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 5-amino derivative by column chromatography or recrystallization.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

5-Substituted pyridine-2,3-dicarboxylates have emerged as a promising class of compounds in drug discovery, particularly as inhibitors of various enzymes. The dicarboxylate motif can chelate metal ions in the active site of metalloenzymes, while the 5-substituent can be tailored to achieve specific interactions and enhance inhibitory potency and selectivity.

Case Study: Inhibition of Jumonji-C Domain-Containing Protein 5 (JMJD5)

JMJD5 is an enzyme that plays a crucial role in several biological processes, and its dysregulation has been implicated in cancer.[18][19] Researchers have identified 5-substituted pyridine-2,4-dicarboxylate derivatives as potent and selective inhibitors of JMJD5.[18][19] Although this example pertains to the 2,4-dicarboxylate isomer, the principles of molecular recognition and the synthetic strategies for introducing the 5-substituent are highly relevant to the 2,3-dicarboxylate series.

In a study by Schofield and co-workers, a series of 5-aminoalkyl-substituted pyridine-2,4-dicarboxylates were synthesized and evaluated for their inhibitory activity against JMJD5.[19] The synthesis involved a palladium-catalyzed carbonylation of a 2,5-dichloropyridine precursor to introduce the C4-carboxylate, followed by a Buchwald-Hartwig amination to install the 5-aminoalkyl substituent.

Table 1: Inhibitory Activity of 5-Substituted Pyridine-2,4-dicarboxylates against JMJD5 [19]

Compound5-SubstituentJMJD5 IC₅₀ (µM)
1 -H>1000
2 -NH(CH₂)₂Ph12.6
3 -NHCH₂Ph25.3
4 -NH(CH₂)₃Ph5.2
5 -NH(CH₂)₄Ph2.8

The data in Table 1 clearly demonstrate the significant impact of the 5-substituent on the inhibitory potency against JMJD5. The length and nature of the alkyl chain connecting the amino group to the phenyl ring have a profound effect on activity, highlighting the importance of optimizing this substituent for target engagement.

Conclusion and Future Perspectives

5-Substituted pyridine-2,3-dicarboxylates are versatile and valuable building blocks in the design and synthesis of novel bioactive molecules. The synthetic methodologies outlined in this guide, particularly the robust and versatile palladium-catalyzed cross-coupling reactions, provide a powerful toolkit for accessing a wide array of analogs with diverse functionalities at the 5-position.

The ability to systematically modify the 5-substituent is crucial for fine-tuning the pharmacological properties of lead compounds and for conducting detailed structure-activity relationship studies. As our understanding of the molecular basis of diseases continues to grow, the demand for novel and diverse chemical matter will only increase. 5-Substituted pyridine-2,3-dicarboxylates are poised to play a significant role in meeting this demand and in the development of the next generation of therapeutics.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including C-H activation strategies, to further streamline the synthesis of these important building blocks.[20][21][22] Additionally, the exploration of new biological targets for this scaffold will undoubtedly uncover new therapeutic opportunities.

References

  • Sonogashira Coupling | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. (2012, December 5). ACS Catalysis. [Link]

  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PubMed. (2023, August 10). PubMed. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. (2003, May 7). Retrieved February 15, 2026, from [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group. (n.d.). Retrieved February 15, 2026, from [Link]

  • Schofield, C. J., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(15), 10849-10865. [Link]

  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (2025, September 28). Retrieved February 15, 2026, from [Link]

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (2025, March 21). Retrieved February 15, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 15, 2026, from [Link]

  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved February 15, 2026, from [Link]

  • Synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines as potential antiallergy agents (1). (2025, August 5). ResearchGate. [Link]

  • CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][11][23]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Solubility Profiling & Crystallization Strategy for Dimethyl 5-methoxypyridine-2,3-dicarboxylate

An In-depth Technical Guide to the Executive Summary & Strategic Importance Dimethyl 5-methoxypyridine-2,3-dicarboxylate (CAS: 1375303-11-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Executive Summary & Strategic Importance

Dimethyl 5-methoxypyridine-2,3-dicarboxylate (CAS: 1375303-11-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of imidazolinone herbicides (e.g., Imazamox) and various pharmaceutical APIs. Its structural motif—a pyridine core substituted with two methyl ester groups at the ortho positions (2,3) and an electron-donating methoxy group at position 5—creates a unique solubility profile that balances lipophilicity with polar acceptor capabilities.

Understanding the solubility landscape of this compound is not merely a data-collection exercise; it is the foundation for:

  • Process Efficiency: Optimizing reaction solvent volume to maximize throughput.

  • Purification: Designing cooling or anti-solvent crystallization steps to reject impurities (e.g., unreacted 5-methoxypyridine-2,3-dicarboxylic acid).

  • Solid-State Control: Managing polymorphs during the isolation phase.

This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this specific intermediate, synthesizing theoretical principles with practical experimental protocols.

Theoretical Solubility Framework

Structural Analysis & Solvent Interaction

The solubility of dimethyl 5-methoxypyridine-2,3-dicarboxylate is governed by three primary molecular features:

  • Pyridine Ring: Provides a planar, aromatic core with a basic nitrogen, capable of weak hydrogen bond acceptance.

  • Diester Functionality (C2, C3): The two carbonyl oxygens are strong hydrogen bond acceptors. The steric crowding at the 2,3-position often disrupts efficient crystal packing, potentially lowering the melting point compared to symmetrical isomers (e.g., 3,5-dicarboxylate).

  • 5-Methoxy Group: Increases the electron density of the pyridine ring, enhancing solubility in polar aprotic solvents compared to the non-methoxylated analog.

Predicted Solubility Profile (Analogue-Based)

Based on thermodynamic data for structural analogs (e.g., dimethyl pyridine-2,3-dicarboxylate, dimethyl pyridine-3,5-dicarboxylate) [1, 5], the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole; strong solvation of the ester/methoxy groups.
Chlorinated DCM, ChloroformHigh Dispersion forces + weak H-bond donation (from solvent).
Polar Protic Methanol, EthanolHigh to Moderate H-bonding (Solvent donor -> Solute acceptor). Solubility decreases as alkyl chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole. Good for cooling crystallization.
Aromatic Toluene, XyleneLow to Moderate

-

stacking interactions; often used as reaction solvents but require heat for high loading.
Alkanes Hexane, HeptaneVery Low Weak dispersion forces; excellent anti-solvents.
Water WaterSparingly Soluble Hydrophobic effect dominates; effective anti-solvent.

Experimental Protocol: The Self-Validating System

To generate precise solubility data (Mole Fraction,


) required for thermodynamic modeling, we employ a Dynamic Laser Monitoring Method . This method is superior to static gravimetric analysis for process development because it minimizes solvent evaporation errors and detects the exact point of dissolution (disappearance of turbidity).
Materials & Setup
  • Solute: Dimethyl 5-methoxypyridine-2,3-dicarboxylate (Purity >99% by HPLC).

  • Solvents: Analytical grade (dried over molecular sieves).

  • Apparatus: Jacketed glass vessel (50 mL) with overhead stirrer, precise temperature control (±0.05 K), and a laser transmissometer (or turbidity probe).

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of the solute and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the stirring speed to 400 rpm. Heat the mixture to a temperature well above the estimated saturation point to ensure complete dissolution.

  • Cooling Scan: Lower the temperature at a controlled rate (e.g., 0.2 K/min). Monitor laser transmittance. The temperature at which transmittance drops sharply indicates the point of nucleation (Metastable Zone Width limit).

  • Heating Scan (Solubility Point): Re-heat the suspension at a slow rate (0.1 K/min). The temperature at which transmittance returns to 100% (maximum) is recorded as the Saturation Temperature (

    
    ) .
    
  • Validation: Repeat steps 3-4 three times. If

    
     varies by >0.2 K, reject data and repeat.
    
  • Iteration: Add a known mass of solvent to dilute the mixture and repeat the cycle to obtain a new point on the solubility curve.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute & Solvent Dissolve Heat to Complete Dissolution Start->Dissolve Cool Cooling Scan (-0.2 K/min) Detect Nucleation Dissolve->Cool Heat Heating Scan (+0.1 K/min) Detect Clear Point (T_eq) Cool->Heat Check Consistency Check (Delta T < 0.2 K?) Heat->Check Check->Cool No (Repeat) Record Record Solubility Data (x1, T) Check->Record Yes Dilute Add Solvent (Dilution) Record->Dilute Next Point End Thermodynamic Modeling Record->End Curve Complete Dilute->Cool

Figure 1: Dynamic Laser Monitoring workflow for determining precise solubility limits.

Thermodynamic Modeling & Data Correlation

Once experimental data (


 vs. 

) is obtained, it must be correlated to standard thermodynamic models to allow for interpolation and process scaling.
Modified Apelblat Equation

This empirical model is the industry standard for correlating solubility data of pyridine esters [10, 12]. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive and large, solubility is highly temperature-dependent, suggesting a high enthalpy of dissolution.
      
van't Hoff Analysis

To understand the driving forces, calculate the apparent thermodynamic functions at the mean harmonic temperature (


):


  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Gibbs Energy):  Must be negative for spontaneous dissolution.
    
  • 
     (Entropy):  Positive values indicate entropy-driven dissolution (disorder increases).
    

Typical Values for Pyridine Dicarboxylates:

  • 
    :  +15 to +40 kJ/mol (Endothermic).
    
  • Solvent Effect: Enthalpy is typically higher in non-polar solvents (Toluene) than in polar solvents (Methanol) due to stronger solute-solvent interactions in the latter lowering the energy cost of cavity formation.

Application: Crystallization Process Design

The ultimate goal of solubility profiling is to design a robust purification step. For dimethyl 5-methoxypyridine-2,3-dicarboxylate, two primary strategies are recommended based on its solubility differential.

Strategy A: Cooling Crystallization (Methanol)
  • Rationale: The compound has a steep solubility curve in methanol (high solubility at reflux, significantly lower at 0°C) [9].

  • Protocol:

    • Dissolve crude material in Methanol at 60°C (near reflux).

    • Polish filter to remove insoluble mechanical impurities.

    • Cool linearly to 20°C over 4 hours.

    • Hold at 20°C for 1 hour, then cool to 0°C.

    • Yield: Expected ~85-90%.

    • Purity: Excellent rejection of polar impurities.

Strategy B: Anti-Solvent Crystallization (Methanol/Water)
  • Rationale: Useful if the yield from cooling alone is too low. Water acts as a powerful anti-solvent [12].

  • Protocol:

    • Prepare a saturated solution in Methanol at 25°C.

    • Slowly dose Water (Anti-solvent) into the vessel.

    • Maintain localized mixing to prevent "oiling out" (liquid-liquid phase separation).

    • Target a final solvent ratio of 1:1 or 1:2 (MeOH:Water).

Process Decision Logic

CrystallizationStrategy Input Crude Dimethyl 5-methoxy pyridine-2,3-dicarboxylate SolubilityCheck Check Solubility in MeOH at Reflux vs 0°C Input->SolubilityCheck SteepCurve Steep Curve? (>5x difference) SolubilityCheck->SteepCurve Cooling Cooling Crystallization (Solvent: Methanol) SteepCurve->Cooling Yes AntiSolvent Anti-Solvent Crystallization (Solvent: MeOH, Anti: Water) SteepCurve->AntiSolvent No ResultA High Purity Crystals (Energy Efficient) Cooling->ResultA ResultB Maximized Yield (Higher Volume) AntiSolvent->ResultB

Figure 2: Decision tree for selecting the optimal crystallization mode.

References

  • Agrochemx. (n.d.). Applications of Diethyl 5-methylpyridine-2,3-dicarboxylate. Retrieved from 1

  • European Patent Office. (2021). Process for Manufacturing 5-Methoxymethylpyridine-2,3-Dicarboxylic Acid Derivatives (EP 3782985 A1). Retrieved from 2

  • BLD Pharm. (n.d.). Dimethyl 5-methoxypyridine-2,3-dicarboxylate Product Information. Retrieved from 3

  • Ridka, O., et al. (2019).[4] Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. French-Ukrainian Journal of Chemistry. Retrieved from 5

  • ChemicalBook. (n.d.).[6] Dimethyl pyridine-3,5-dicarboxylate Properties and Solubility. Retrieved from 7

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Diethyl 2,5-Pyridinedicarboxylate. Retrieved from 8

  • Fisher Scientific. (n.d.). Dimethyl pyridine-2,3-dicarboxylate, 95%. Retrieved from 9

  • Cayman Chemical. (2022). Nitrendipine Solubility Profile. Retrieved from 10

  • ChemicalBook. (2026).[11] 2,3-Pyridinedicarboxylic acid dimethyl ester Synthesis and Solubility. Retrieved from 11

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole. Retrieved from 12

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands. Retrieved from 4

  • Beijing Institute of Technology. (2016). Solubility of 3,7,9,11-Tetraoxo-2,4,6,8,10-pentaaza[3.3.3] Propellane in Different Pure Solvents. Retrieved from 13

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Methoxylation of Dimethyl 5-Chloropyridine-2,3-dicarboxylate

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the methoxylation of dimethyl 5-chloropyridine-2,3-dicarboxylate . The transformation of a 5-chloro-pyridine m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the methoxylation of dimethyl 5-chloropyridine-2,3-dicarboxylate .

The transformation of a 5-chloro-pyridine motif—positioned meta to the ring nitrogen—presents a specific regiochemical challenge. Unlike 2- or 4-chloropyridines, which undergo facile Nucleophilic Aromatic Substitution (


), the 5-position is electronically deactivated, requiring either significant activation from the pendant ester groups or transition-metal catalysis.

Executive Summary & Mechanistic Strategy

The conversion of dimethyl 5-chloropyridine-2,3-dicarboxylate (1 ) to its 5-methoxy analog (2 ) is a critical step in synthesizing pyridine-based herbicides and pharmaceutical scaffolds.

The Chemoselectivity Challenge

The substrate contains three potential electrophilic sites:

  • C2-Ester: Susceptible to nucleophilic attack (saponification/amidation).

  • C3-Ester: Susceptible to nucleophilic attack (saponification/amidation).

  • C5-Chloride: The target site for methoxylation.

Mechanistic Insight: The 5-position is beta to the pyridine nitrogen, rendering it electronically similar to a neutral arene rather than an electron-deficient heterocycle. However, the C2-methoxycarbonyl group exerts a para-electron-withdrawing effect, and the C3-methoxycarbonyl group exerts an ortho-effect (relative to C4, indirectly influencing C5).

While classical


 is possible due to the cooperative activation by the C2-ester, it often requires harsh conditions that degrade the ester moieties. Therefore, this guide presents two protocols:
  • Protocol A (Gold Standard): Palladium-Catalyzed Buchwald-Hartwig C-O Coupling. High yield, mild conditions, preserves esters.

  • Protocol B (Traditional): Activated

    
     with Sodium Methoxide. Lower cost, higher risk of hydrolysis.
    
Reaction Pathway Visualization

ReactionPathways Start Substrate: Dimethyl 5-chloropyridine- 2,3-dicarboxylate PdRoute Protocol A: Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->PdRoute High Selectivity SnArRoute Protocol B: Direct SnAr (NaOMe/MeOH) Start->SnArRoute Cost Effective Intermediate Pd(II)-Alkoxide Complex PdRoute->Intermediate Oxidative Addn. + Ligand Exchange Meisenheimer Meisenheimer Complex (Anionic) SnArRoute->Meisenheimer Activation by C2-Ester SideProduct Side Products: Hydrolyzed Acids (Saponification) SnArRoute->SideProduct Water/Excess Base (Risk) Product Target: Dimethyl 5-methoxypyridine- 2,3-dicarboxylate Intermediate->Product Reductive Elim. (90-95% Yield) Meisenheimer->Product Cl Elimination

Figure 1: Mechanistic divergence between catalytic and nucleophilic routes.

Protocol A: Palladium-Catalyzed C-O Coupling (Recommended)

This method utilizes a modern catalytic system (BrettPhos/Pd) to effect methoxylation under neutral-to-mildly basic conditions, preventing ester hydrolysis.

Materials & Equipment
ComponentSpecificationRole
Precursor Dimethyl 5-chloropyridine-2,3-dicarboxylateSubstrate
Catalyst Palladium(II) Acetate [Pd(OAc)₂]Metal Source
Ligand BrettPhos or RockPhos Bulky, electron-rich ligand for C-O coupling
Nucleophile Methanol (Anhydrous)Meth source
Base Cesium Carbonate (Cs₂CO₃)Weak base (avoids saponification)
Solvent Toluene (Anhydrous, degassed)Non-polar medium
Step-by-Step Methodology

1. Inert Atmosphere Setup:

  • Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.

  • Flame-dry the glassware under vacuum and backfill with Argon (Ar) or Nitrogen (N₂) three times.

2. Catalyst Pre-complexation (Optional but recommended for scale):

  • Charge the flask with Pd(OAc)₂ (2.0 mol%) and BrettPhos (2.5 mol%).

  • Add anhydrous Toluene (5 mL/g substrate) and stir at room temperature for 5 minutes until the solution turns orange-red (active catalyst formation).

3. Reaction Assembly:

  • Add the substrate Dimethyl 5-chloropyridine-2,3-dicarboxylate (1.0 equiv).

  • Add Cs₂CO₃ (1.5 equiv). Note: Ensure the base is finely ground and dry.

  • Add Methanol (2.0 - 3.0 equiv). Do not use excess solvent MeOH; use it as a reagent.

4. Execution:

  • Heat the mixture to 80–90°C oil bath temperature.

  • Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes) every 2 hours.

  • Typical reaction time:[1] 4–8 hours.

5. Workup:

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

6. Purification:

  • The crude residue is often >90% pure.

  • If necessary, purify via flash column chromatography (SiO₂; Gradient: 10% → 40% EtOAc in Hexanes).

Protocol B: Direct Nucleophilic Aromatic Substitution ( )

This method relies on the activation provided by the C2-ester. It is viable but requires strict moisture control to prevent the formation of dicarboxylic acids.

Critical Control Points
  • Anhydrous Conditions: Essential. Even trace water with NaOMe will hydrolyze the esters.

  • Temperature: Requires reflux (65°C) or sealed tube heating (85°C) due to the meta-position deactivation.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a solution of Sodium Methoxide (NaOMe) in Methanol.

    • Preferred: Use commercially available 25 wt% NaOMe in MeOH (anhydrous).

    • Alternative: Dissolve fresh Sodium metal (1.1 equiv) in anhydrous Methanol under Ar.

2. Reaction Assembly:

  • Dissolve Dimethyl 5-chloropyridine-2,3-dicarboxylate (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Cool the solution to 0°C in an ice bath.

3. Addition:

  • Dropwise add the NaOMe solution to the substrate. Control exotherm.

  • Stoichiometry Alert: Do not exceed 1.1 equivalents of NaOMe. Excess base attacks the esters.

4. Execution:

  • Allow to warm to room temperature, then heat to Reflux (65°C) .

  • Stir for 6–12 hours.

  • Monitoring: Check for the disappearance of starting material (SM). If SM remains after 12h, do not add more base; instead, increase temperature using a sealed pressure tube (80°C).

5. Quenching (Critical):

  • Cool to 0°C.[2]

  • Quench by adding Glacial Acetic Acid (1.1 equiv) or solid NH₄Cl to neutralize the alkoxide immediately. Do not use aqueous acid yet.

  • Concentrate the mixture to dryness.

6. Extraction:

  • Partition the residue between Water and Dichloromethane (DCM).

  • Extract aqueous layer 3x with DCM.

  • Dry organics over MgSO₄ and concentrate.

Analytical Data & Validation

Expected Results
ParameterProtocol A (Pd-Catalyzed)Protocol B (

)
Yield 85 – 95%50 – 70%
Purity (HPLC) >98%85 – 90%
Major Impurity De-chlorinated product (trace)Hydrolyzed mono-acid/di-acid
Reaction Time 4 – 8 Hours12 – 24 Hours
Spectroscopic Characterization (Simulated)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.60 (d, J = 2.5 Hz, 1H, H-6)
      
    • 
       7.85 (d, J = 2.5 Hz, 1H, H-4)
      
    • 
       4.02 (s, 3H, OMe ester)
      
    • 
       3.98 (s, 3H, OMe ester)
      
    • 
       3.95 (s, 3H, Ar-OMe)
      
  • Interpretation: The diagnostic shift is the appearance of the third methoxy singlet (~3.95 ppm) and the upfield shift of aromatic protons due to the electron-donating methoxy group.

Process Workflow Diagram

Workflow Setup Setup: Flame-dry glassware Argon Atmosphere Reagents Add Substrate + Catalyst (Pd/Ligand) + Cs2CO3 + MeOH (2 eq) Setup->Reagents Reaction Heat to 85°C in Toluene 4-8 Hours Reagents->Reaction Check QC Check (HPLC/TLC) Conversion >98%? Reaction->Check Check->Reaction No (Extend Time) Workup Cool & Filter (Celite) Remove Pd residues Check->Workup Yes Conc Concentrate Filtrate Workup->Conc Purify Flash Chromatography (EtOAc/Hex) Conc->Purify Final Final Product Dimethyl 5-methoxypyridine- 2,3-dicarboxylate Purify->Final

Figure 2: Operational workflow for the Palladium-catalyzed protocol.

References

  • Maitro, G., et al. (2012). "Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles." Journal of Organic Chemistry. (Demonstrates reactivity challenges of 5-chloro heteroaromatics).

  • Chemenu. (2024).[1] "Product Entry: Dimethyl 5-methoxypyridine-2,3-dicarboxylate (CAS 1375303-11-9)." Commercial Catalog. (Verification of target molecule stability and existence).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Foundational text for BrettPhos ligand selection in coupling reactions).
  • Schlosser, M. (2005). "The 5-Position of Pyridines: A Hard Nut to Crack?" European Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in 5-substituted pyridine-2,3-dicarboxylates

Technical Guide: 5-Substituted Pyridine-2,3-Dicarboxylates[1] Welcome to the technical support hub for quinolinic acid derivatives. This guide addresses the high-frequency regioselectivity challenges encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Substituted Pyridine-2,3-Dicarboxylates[1]

Welcome to the technical support hub for quinolinic acid derivatives. This guide addresses the high-frequency regioselectivity challenges encountered during the synthesis and functionalization of 5-substituted pyridine-2,3-dicarboxylates.

These scaffolds are critical pharmacophores in neuroactive drug discovery (NMDA antagonists) and herbicide development (imidazolinones).[1] However, the electronic bias of the pyridine nitrogen, combined with the steric and electronic effects of the 5-substituent, creates a "selectivity minefield" for researchers.

🔧 Module 1: The "Selectivity Switch" – Differentiating C2 vs. C3

User Issue: "I need to synthesize the C3-monoester (beta-ester) for a pharmacophore, but standard esterification yields the diester or the C2-monoester. How do I control this?"

The Mechanism

The differentiation between the C2 (


) and C3 (

) carboxyl groups is governed by the proximity to the electron-withdrawing nitrogen atom.[1]
  • Electronic Effect: The C2 carbonyl is more electrophilic (more positive character) due to the inductive effect of the adjacent nitrogen.

  • Kinetic vs. Thermodynamic Control:

    • Nucleophilic Attack (Esterification/Amidation): Nucleophiles attack the more electrophilic C2 position first.[1]

    • Hydrolysis: The C2 ester hydrolyzes faster than the C3 ester for the same reason (better stabilization of the tetrahedral intermediate).

The Solution: The "Selectivity Switch" Protocol

To obtain the specific isomer you need, you must choose the correct entry point: Anhydride Opening vs. Diester Hydrolysis .

Diagram: The Regioselectivity Decision Tree

RegioSwitch Start Starting Material: Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) Anhydride Intermediate: Cyclic Anhydride Start->Anhydride Ac2O, Reflux Diester Intermediate: Dimethyl Diester Start->Diester MeOH, H2SO4 (excess) Target2 Target: 2-Ester / 3-Acid (Kinetic Product) Anhydride->Target2 ROH, Reflux (Nucleophilic Attack at C2) Note Mechanism Note: C2 is more electrophilic. It reacts first (Anhydride opening) and hydrolyzes first (Diester cleavage). Anhydride->Note Target3 Target: 3-Ester / 2-Acid (Hydrolysis Product) Diester->Target3 1 eq. NaOH / Cu(II) (Selective Hydrolysis at C2) Diester->Note

Caption: Workflow for selecting the C2 vs. C3 mono-functionalized product based on electronic differentiation.

Validated Protocols
Target ProductMethodologyKey ReagentsCritical Step
2-Ester-3-Acid Anhydride OpeningAcetic Anhydride, then ROHIsolate the anhydride first.[1] Do not do "one-pot" from acid.
3-Ester-2-Acid Selective HydrolysisCuSO4 (cat), NaOH, MeOHCopper chelates the N and C2-carboxyl, accelerating C2 hydrolysis.[1]
Protocol A: Synthesis of the 2-Ester (via Anhydride)
  • Dehydration: Reflux the 5-substituted pyridine-2,3-dicarboxylic acid in excess acetic anhydride (5 equiv) for 2–4 hours.

  • Isolation: Evaporate volatiles in vacuo. The cyclic anhydride is moisture-sensitive; use immediately.

  • Alcoholysis: Dissolve anhydride in anhydrous alcohol (e.g., MeOH).[1] Reflux for 2 hours.

  • Result: The nucleophilic alcohol attacks the C2 carbonyl (more electrophilic).

    • Yield: Typically 85:15 ratio favoring the 2-ester [1].

Protocol B: Synthesis of the 3-Ester (via Diester Hydrolysis)
  • Diesterification: Standard Fischer esterification (MeOH/H2SO4) to get the dimethyl ester.[1]

  • Selective Hydrolysis: Dissolve diester in MeOH/H2O (4:1). Add 0.5 equiv of Cu(OAc)2 or CuSO4.[1]

  • Reaction: Add 1.0 equiv of NaOH dropwise at 0°C.

  • Mechanism: The Copper(II) ion forms a chelate involving the Pyridine Nitrogen and the C2-Ester carbonyl oxygen. This activates the C2 ester toward hydrolysis significantly more than the C3 ester.

  • Workup: Acidify to pH 3, extract with EtOAc. The C2-acid/C3-ester is the major product [2].

🧪 Module 2: Constructing the 5-Substituted Ring

User Issue: "I cannot introduce a substituent at the 5-position of the pre-formed quinolinic acid ring via electrophilic substitution."

The Science: Why Fails

You are fighting a losing battle. The pyridine ring is electron-deficient (


-deficient).[1] The presence of two electron-withdrawing carboxyl groups at C2 and C3 further deactivates the ring. Standard electrophilic aromatic substitution (e.g., nitration, bromination) at C5 requires forcing conditions that often degrade the molecule or decarboxylate the ring.[1]
The Solution: De Novo Cyclization

Do not functionalize the ring; build the ring with the substituent already in place. The most robust method for 5-substituted pyridine-2,3-dicarboxylates is the condensation of Diethyl Oxaloacetate with


-Substituted Acroleins  (or their enamine equivalents).[1]
Diagram: Modified Cyclization Pathway

Cyclization Oxalo Diethyl Oxaloacetate (C4 Building Block) Inter Intermediate: Michael Adduct Oxalo->Inter Enamine 3-Amino-2-R-Acrolein (C2 Building Block) R = 5-Substituent Enamine->Inter Cyclo Cyclodehydration (- H2O, - Amine) Inter->Cyclo Acid Cat. (AcOH) Product 5-Substituted Pyridine-2,3-Diester Cyclo->Product

Caption: Retrosynthetic logic for placing substituents at C5 using acyclic precursors.

Protocol: Cyclocondensation (Modified Bohlmann-Rahtz Type)[1]
  • Precursor Preparation: Generate 3-dimethylamino-2-R-acrolein (where R is your desired 5-substituent, e.g., Methyl, Phenyl) via Vilsmeier-Haack formylation of the corresponding enol ether or acetal.[1]

  • Condensation:

    • Mix Diethyl oxaloacetate (1.0 equiv) and the substituted acrolein (1.0 equiv) in Ethanol.

    • Add Ammonium Acetate (excess) if using the acrolein directly, or use the enamine form.[1]

  • Reflux: Heat to reflux for 6–12 hours.

  • Purification: The product is the diethyl ester of the 5-substituted pyridine-2,3-dicarboxylic acid.

  • Why this works: The regiochemistry is directed by the nucleophilic attack of the enamine

    
    -carbon on the ketone carbonyl of the oxaloacetate, followed by cyclization onto the ester [3].
    

⚠️ Module 3: Troubleshooting on 5-Halogenated Analogs

User Issue: "I bought 5-bromo-pyridine-2,3-dicarboxylic acid diester and the nucleophilic substitution (


) isn't working."
The Problem

While the pyridine ring is electron-poor, the 5-position is not sufficiently activated for standard


 unless strong electron-withdrawing groups (like 

) are present at C2/C4.[1] A simple bromide at C5 is relatively inert to displacement by mild nucleophiles because the anionic intermediate (Meisenheimer complex) is not stabilized effectively by the nitrogen (which is meta to the 5-position).[1]
The Solution: Transition Metal Catalysis

Switch from classical


 to Palladium or Copper-catalyzed coupling .
  • For C-N bonds (Amination): Use Buchwald-Hartwig conditions.[1]

    • Catalyst:

      
       / Xantphos.[1]
      
    • Base:

      
       (Avoid strong alkoxides that might hydrolyze your esters).[1]
      
  • For C-C bonds: Suzuki-Miyaura coupling works excellently at C5.

    • Note: If you are using the free acid, the copper/palladium may chelate the carboxylates and kill the catalyst. Always protect as the diester first.

FAQ: Rapid Fire Troubleshooting

Q: My anhydride opening yielded a mixture of isomers (60:40). Why? A: You likely used a bulky alcohol (e.g., Isopropanol, t-Butanol) or high temperatures.[1] The "Selectivity Switch" (C2 attack) relies on the steric accessibility of C2. With bulky nucleophiles, the steric hindrance of the incoming group competes with the electronic preference. Fix: Use Methanol to form the methyl ester, then transesterify if necessary, or lower the reaction temperature to 0°C.[1]

Q: Can I reduce the C3-ester selectively to the alcohol? A: Yes, but it requires the 3-ester-2-acid intermediate (see Module 1).[1] Treat the 3-ester-2-acid with Borane-THF (


).[1] Borane reduces carboxylic acids faster than esters, but in this specific electronic configuration, it often reduces the electron-rich species.[1]
Correction: Actually, standard reduction of the diester with 

in MeOH/CaCl

often reduces the C2-ester preferentially due to chelation.[1] To reduce C3, protect C2 as a t-butyl ester (bulky) or amide, then reduce C3.[1]

Q: My diester is hydrolyzing to the diacid instantly. A: 5-EWG substituents (like Nitro or Fluoro) make the esters extremely labile.[1] Ensure your buffers are neutral. Avoid aqueous workups if possible; use anhydrous columns.

References

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride: El-Gaby, M. S. A., et al. "Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents."[1][2] Hilaris Publisher, 2011.[1]

  • Selective Hydrolysis via Copper Chelation: Corey, E. J., & Cheng, X. M.[1] "The Logic of Chemical Synthesis." (General principle of chelation-controlled hydrolysis in pyridines). See also: EP0564083A1 - "Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides."[1]

  • Bohlmann-Rahtz Pyridine Synthesis: Bagley, M. C., et al. "Bohlmann-Rahtz Pyridine Synthesis."[1][3][4][5][6][7] Synlett, 2007.[1][5]

  • 5-Substituted Pyridine Synthesis & Biological Activity: Lin, N. H., et al. "Synthesis and structure-activity relationships of 5-substituted pyridine analogues."[1][8] Bioorganic & Medicinal Chemistry Letters, 2001.[1][8]

Sources

Reference Data & Comparative Studies

Validation

Dimethyl 5-methoxypyridine-2,3-dicarboxylate 1H NMR spectrum analysis

Technical Analysis Guide: Dimethyl 5-methoxypyridine-2,3-dicarboxylate H NMR Spectrum Executive Summary Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a critical heterocyclic scaffold often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis Guide: Dimethyl 5-methoxypyridine-2,3-dicarboxylate H NMR Spectrum

Executive Summary

Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a critical heterocyclic scaffold often utilized in the synthesis of imidazolinone herbicides and nicotinic acid derivatives.[1] Its structural validation is frequently complicated by the potential for regiochemical isomers (e.g., 6-methoxy or 4-methoxy analogues) formed during nucleophilic aromatic substitution or cyclization reactions.[1]

This guide provides a definitive framework for the structural assignment of the 5-methoxy isomer using


H NMR. Unlike standard data sheets, this document focuses on comparative differentiation , establishing how to distinguish the target compound from its most common synthetic impurities using coupling constants (

) and chemical shift theory.

Structural Analysis & Predicted Spectral Data

The pyridine ring is electron-deficient, typically deshielding ring protons. However, the introduction of a strong electron-donating group (EDG) like methoxy (-OMe) at position 5 competes with the electron-withdrawing esters at positions 2 and 3.[1]

The Proton Environment
  • H6 (Aromatic): Located

    
     to the nitrogen and 
    
    
    
    to the esters. It is significantly deshielded by the ring nitrogen.
  • H4 (Aromatic): Located

    
     to the nitrogen, ortho to the methoxy group, and ortho to the C3-ester.
    
  • Methoxy (

    
    ):  A strong singlet, typically distinct from ester methyls.[1]
    
  • Ester Methyls (

    
    ):  Two distinct singlets due to the lack of symmetry between positions 2 and 3.
    
Expected Chemical Shifts (CDCl , 400 MHz)

Note: Values are chemometrically predicted based on substituent additivity rules (Curphy-Morrison) and analogous pyridine derivatives.

AssignmentTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Mechanistic Rationale
H6 Ar-H8.45 – 8.55 Doublet (d)1H


-effect of N (deshielding) + Inductive effect of esters.[1]
H4 Ar-H7.50 – 7.65 Doublet (d)1H

Shielded by ortho-OMe (resonance), deshielded by ortho-ester.
5-OMe O-CH

3.95 – 4.00 Singlet (s)3H-Direct attachment to aromatic ring (EDG).[1]
2-COOMe O-CH

3.92 – 3.94 Singlet (s)3H-Ester methyl (slightly upfield of Ar-OMe).[1]
3-COOMe O-CH

3.88 – 3.90 Singlet (s)3H-Ester methyl (sterically crowded).[1]

Comparative Analysis: Distinguishing Isomers

The most common challenge in synthesizing this scaffold is distinguishing the 5-methoxy target from the 6-methoxy isomer (often formed via nucleophilic attack at the more electrophilic C6 position).

The "Coupling Constant" Test

This is the primary self-validating check.

  • Target (5-Methoxy): Protons are at H4 and H6.[1] They are meta to each other.

    • Result: Small coupling constant (

      
       Hz).[1]
      
    • Appearance: Two doublets appearing as "singlet-like" or finely split peaks.[1]

  • Alternative (6-Methoxy): Protons are at H4 and H5.[1] They are ortho to each other.

    • Result: Large coupling constant (

      
       Hz).[1]
      
    • Appearance: Two clear roofed doublets.[1]

Solvent Effects (CDCl vs. DMSO- )
  • CDCl

    
    :  Recommended for routine analysis.[1] Provides sharp peaks and minimal water interference.
    
  • DMSO-

    
    :  Use if solubility is poor or to separate overlapping methyl signals.[1]
    
    • Observation: In DMSO, the H6 signal often shifts further downfield (

      
      ) due to hydrogen bonding with the solvent and the acidic nature of the 
      
      
      
      -proton.

Experimental Protocol

To ensure reproducible data suitable for publication or regulatory filing, follow this strict protocol.

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl/NaBr from synthesis).

  • Homogenization: Invert the tube 3 times. Ensure a vortex depth of >4 cm.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (sufficient for >5 mg); increase to 64 for trace analysis.[1]

  • Relaxation Delay (D1): Wait 5 seconds.

    • Reasoning: The quaternary carbons and isolated protons (H4, H6) have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of aromatic protons relative to the methyl groups, leading to incorrect integration ratios (e.g., 1:1:2.5 instead of 1:1:3).

  • Spectral Width: -2 to 14 ppm.[1]

Visual Logic & Workflow

The following diagram illustrates the decision logic for assigning the regiochemistry of the methoxy-pyridine dicarboxylate.

NMR_Assignment_Logic Start Crude Product Isolated Acquire Acquire 1H NMR (CDCl3) Check Aromatic Region (7.0 - 9.0 ppm) Start->Acquire CountProtons Count Aromatic Signals Acquire->CountProtons Decision1 Signal Count? CountProtons->Decision1 CaseA 2 Distinct Signals (1H each) Decision1->CaseA Yes CaseB 1 Signal (2H) or Complex Multiplet Decision1->CaseB No (Impure/Symmetric) AnalyzeCoupling Analyze J-Coupling (Hz) CaseA->AnalyzeCoupling Decision2 Coupling Constant (J) AnalyzeCoupling->Decision2 ResultTarget J = 1.5 - 2.5 Hz (Meta) CONFIRMED: 5-Methoxy Isomer Decision2->ResultTarget Small J ResultIso J = 8.0 Hz (Ortho) REJECT: 6-Methoxy Isomer Decision2->ResultIso Large J ResultPara J = 0 - 1.0 Hz (Para) REJECT: 4-Methoxy Isomer Decision2->ResultPara Singlet/Tiny J

Figure 1: Decision tree for regiochemical assignment of methoxypyridine dicarboxylates based on


H NMR coupling patterns.

Troubleshooting Common Issues

SymptomProbable CauseSolution
Broad/Split Methyl Peaks Rotamers or Restricted RotationThe ester groups at C2/C3 are sterically crowded.[1] Run the NMR at 50°C to coalesce signals.
Missing H6 Signal Deuterium ExchangeIn CD

OD or D

O with base, H6 (alpha to N) is acidic and may exchange. Use CDCl

or DMSO-

.[1]
Integration Error (<3H for OMe) T1 SaturationThe relaxation delay (D1) is too short. Increase D1 to 5–10 seconds.
Water Peak Interference Wet SolventIn DMSO, water appears at 3.33 ppm, potentially obscuring methyl esters. Use dry CDCl

.

References

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1]

  • Pyridine Synthesis & Characterization: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.

  • General NMR Solvents & Impurities: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Isomer Differentiation (Analogous Systems): Clarification of Stereochemistry Aspects for N-Hydroxy-5-norbornene-2,3-dicarboximide Derivatives. Farmacia, 58(2), 2010. (Demonstrates coupling constant logic for dicarboxylates).

Sources

Comparative

A Comparative Guide to the Carbonyl IR Spectroscopy of Dimethyl Pyridine-2,3-dicarboxylates

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthesized molecules is a cornerstone of rigorous scientific practice. Infrared (IR) spectroscopy remains a pow...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthesized molecules is a cornerstone of rigorous scientific practice. Infrared (IR) spectroscopy remains a powerful and accessible tool for the structural elucidation of organic compounds, with the carbonyl (C=O) stretching frequency being a particularly informative diagnostic marker. This guide provides an in-depth analysis of the carbonyl IR peaks for dimethyl pyridine-2,3-dicarboxylate, comparing it with relevant isomers and exploring the underlying electronic effects that govern these vibrational frequencies.

The Significance of Carbonyl Stretching Frequencies

The position of the carbonyl absorption band in an IR spectrum is highly sensitive to the electronic environment of the C=O bond. Factors such as induction, resonance, and steric hindrance can shift the stretching frequency, providing valuable insights into the molecular structure. In the context of pyridine dicarboxylates, the position of the ester groups relative to the nitrogen atom and to each other creates a unique electronic landscape that is reflected in the IR spectrum.

Comparative Analysis of Carbonyl Peaks

The IR spectrum of dimethyl pyridine-2,3-dicarboxylate exhibits distinct carbonyl absorption bands. A comparison with its isomers and related compounds reveals the subtle yet significant influence of substituent positioning on the pyridine ring.

CompoundCarbonyl (C=O) Stretching Frequency (cm⁻¹)Key Structural Features
Dimethyl pyridine-2,3-dicarboxylate ~1730 cm⁻¹ (estimated)Ester groups are ortho to each other. The C2-ester is adjacent to the nitrogen, while the C3-ester is meta.
Pyridine-2,6-dicarboxylic acid 1689 cm⁻¹[1]Carboxylic acid groups are in a symmetrical arrangement, para to each other relative to the nitrogen. The observed frequency is for the acid, not the ester, and is likely lowered by hydrogen bonding.
N-substituted pyridine-2,3-dicarboxamides 1668 - 1704 cm⁻¹[2]Amide carbonyls generally have a lower stretching frequency than esters due to greater resonance delocalization of the nitrogen lone pair.
2-(3-Carboxyphenylcarbamoyl)nicotinic acid 1726 cm⁻¹, 1674 cm⁻¹[2]Presence of both a carboxylic acid and an amide, resulting in two distinct carbonyl peaks.
Diethyl pyridine-3,5-dicarboxylate Not explicitly stated, but spectrum available[3]Ester groups are meta to the nitrogen and to each other, leading to a different electronic environment compared to the 2,3-isomer.

Note: The value for dimethyl pyridine-2,3-dicarboxylate is an estimation based on visual analysis of the spectrum provided by ChemicalBook.

The carbonyl stretching frequency for saturated esters typically appears in the range of 1735-1750 cm⁻¹.[4] For dimethyl pyridine-2,3-dicarboxylate, the ester groups are attached to an aromatic pyridine ring, which would typically lower the carbonyl frequency due to conjugation. However, the presence of the electronegative nitrogen atom in the ring has an inductive electron-withdrawing effect, which tends to increase the C=O bond strength and thus its stretching frequency.

The interplay of these opposing effects—conjugation and induction—determines the final observed frequency. For dimethyl pyridine-2,3-dicarboxylate, the ester at the 2-position is directly influenced by the adjacent nitrogen, while the ester at the 3-position experiences a different electronic environment. This can potentially lead to two slightly different carbonyl stretching frequencies, which may appear as a single broadened peak or two closely spaced peaks.

Electronic Effects Influencing Carbonyl Stretching Frequencies

The following diagram illustrates the key electronic factors at play in dimethyl pyridine-2,3-dicarboxylate that influence the carbonyl stretching frequencies.

G cluster_molecule Dimethyl Pyridine-2,3-dicarboxylate mol Pyridine Ring (with Ester Groups at C2 & C3) Inductive Inductive Effect (Electron Withdrawing) mol->Inductive Pyridine Nitrogen is electronegative Resonance Resonance Effect (Electron Donating/Withdrawing) mol->Resonance Aromatic system allows π-electron delocalization Increase Increase in ν(C=O) (Stronger Bond) Inductive->Increase Withdraws electron density from C=O, strengthening the bond Decrease Decrease in ν(C=O) (Weaker Bond) Resonance->Decrease Delocalization of π-electrons can decrease C=O bond order

Caption: Electronic effects influencing the carbonyl stretching frequency.

Experimental Protocol for Acquiring IR Spectra

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid organic compound like dimethyl pyridine-2,3-dicarboxylate using the Attenuated Total Reflectance (ATR) technique.

Materials:

  • FT-IR Spectrometer with ATR accessory

  • Dimethyl pyridine-2,3-dicarboxylate sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum, which may include baseline correction and normalization.

  • Peak Analysis: Identify and label the significant peaks, paying close attention to the carbonyl stretching region (typically 1650-1800 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after analysis.

This protocol provides a reliable method for obtaining high-quality IR spectra for solid samples.

Conclusion

The IR spectrum of dimethyl pyridine-2,3-dicarboxylate provides a clear example of how the electronic environment within a molecule influences its vibrational frequencies. The position of the carbonyl peaks is a result of the competing inductive and resonance effects of the pyridine ring and the ester functional groups. By comparing the spectrum of this compound with its isomers and related structures, researchers can gain a deeper understanding of the structure-property relationships that are critical in the field of drug development and materials science. The use of standardized experimental protocols ensures the reproducibility and accuracy of these spectroscopic characterizations.

References

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. Available at: [Link]

  • 3,5-Pyridinedicarboxylic acid, diethyl ester - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Chemistry Stack Exchange. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of CAS 1375303-11-9

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Dimethyl 5-methoxypyridine-2,3-dicarboxylate (CAS 1375303-11-9), a critical intermediate in the synthesis of pyridine-b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Dimethyl 5-methoxypyridine-2,3-dicarboxylate (CAS 1375303-11-9), a critical intermediate in the synthesis of pyridine-based pharmaceuticals and herbicides (e.g., imidazolinones).

Executive Summary & Compound Identity

Dimethyl 5-methoxypyridine-2,3-dicarboxylate (CAS 1375303-11-9) is a functionalized pyridine derivative characterized by two methyl ester groups at the 2,3-positions and an electron-donating methoxy group at the 5-position. Its fragmentation behavior under Electrospray Ionization (ESI) is distinct from its non-methoxylated analogs due to the electronic influence of the 5-methoxy substituent.[1]

Feature Target Compound Primary Alternative (Analog)
Compound Name Dimethyl 5-methoxypyridine-2,3-dicarboxylate Dimethyl pyridine-2,3-dicarboxylate
CAS Number 1375303-11-9605-38-9
Formula C₁₀H₁₁NO₅C₉H₉NO₄
Exact Mass 225.0637 Da195.0532 Da
[M+H]⁺ (ESI) m/z 226.07 m/z 196.06
Key Structural Difference 5-Methoxy (-OCH₃)5-H (Unsubstituted)

Experimental Protocol: LC-MS/MS Configuration

To replicate the fragmentation data described, the following standardized protocol is recommended. This setup ensures optimal ionization efficiency for pyridine esters.[1]

Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 µL (10 µg/mL solution in MeOH).

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Optimized for precursor transmission).

  • Collision Energy (CE): Stepped 10, 20, 40 eV (to capture full fragmentation tree).[1]

  • Scan Range: m/z 50–300.[1]

Fragmentation Analysis: Mechanism & Pathways

The fragmentation of CAS 1375303-11-9 is driven by the stability of the pyridine ring and the lability of the ester groups. The 5-methoxy group adds an electron-donating effect, stabilizing certain carbocation intermediates compared to the unsubstituted analog.

Primary Fragmentation Pathways[1][3]
  • Precursor Ion ([M+H]⁺, m/z 226): The protonated molecule is stable and abundant.[1]

  • Loss of Methanol (-32 Da): The most dominant pathway.[1] The protonated ester carbonyl facilitates the elimination of a methanol molecule (CH₃OH), forming an acylium ion or a cyclic anhydride-like intermediate.[1]

    • Transition: m/z 226 → m/z 194 .[1]

  • Loss of Carbon Monoxide (-28 Da): Following the loss of methanol, the resulting acylium ion often ejects CO to stabilize the ring system.

    • Transition: m/z 194 → m/z 166 .[1]

  • Methoxy Group Cleavage: At higher collision energies, the 5-methoxy group may undergo radical loss (-CH₃, 15 Da) or loss of formaldehyde (-CH₂O, 30 Da), though this is less favorable than ester cleavage.

Comparative Fragmentation Table
Fragment Type Target: 5-OMe Analog (m/z) Alternative: Unsubstituted (m/z) Mass Shift (Δ) Mechanism
Precursor [M+H]⁺ 226 196 +30Protonated molecular ion.[1]
[M+H - MeOH]⁺ 194 164 +30Neutral loss of methanol from ester.[1]
[M+H - 2xMeOH]⁺ 162 132 +30Sequential loss of second methanol.[1]
[M+H - MeOH - CO]⁺ 166 136 +30Acylium ion formation.[1]
Ring Fragment 138 108 +30Loss of both ester groups (C₅H₅NO vs C₄H₄N).[1]

Analyst Insight: The consistent +30 Da shift across all major fragments confirms that the 5-methoxy group remains intact during the primary ester cleavage steps. This is a crucial diagnostic feature for distinguishing this intermediate from impurities lacking the methoxy group.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise fragmentation logic for CAS 1375303-11-9, highlighting the critical m/z transitions.

FragmentationPathway cluster_legend Legend Precursor [M+H]+ m/z 226 (Parent) Frag1 [M+H - MeOH]+ m/z 194 (Acylium Ion) Precursor->Frag1 - CH3OH (32 Da) (Primary Path) Frag4 [M+H - COOMe]+ m/z 167 (Ester Cleavage) Precursor->Frag4 - COOCH3 (59 Da) (Minor Path) Frag2 [M+H - 2xMeOH]+ m/z 162 (Anhydride-like) Frag1->Frag2 - CH3OH (32 Da) Frag3 [M+H - MeOH - CO]+ m/z 166 (Ring Stabilized) Frag1->Frag3 - CO (28 Da) key Blue: Precursor Green: Major Fragment Red/Yellow: Secondary Fragments

Figure 1: Proposed ESI+ fragmentation pathway for Dimethyl 5-methoxypyridine-2,3-dicarboxylate.

Comparative Performance Analysis

When evaluating this compound against alternatives (such as the Free Acid form or Unsubstituted Analog ), the following performance metrics are critical for method development.

Ionization Efficiency (ESI+)
  • Target (Dimethyl Ester): High . The diester is less polar than the diacid, resulting in better retention on C18 columns and higher ionization efficiency due to the basic pyridine nitrogen being the sole protonation site.

  • Alternative (Free Diacid): Low to Moderate .[1] The free acid (CAS 22310-02-7, 5-methoxypyridine-2,3-dicarboxylic acid) often suffers from poor retention on C18 and ion suppression in ESI+ due to the anionic character of the carboxyl groups at neutral pH.

    • Recommendation: For trace analysis, derivatize the diacid to the dimethyl ester (Target Compound) to improve sensitivity by 10–50 fold .[1]

Specificity & Interference
  • Target: The unique mass of the methoxy group (31 Da) shifts the parent ion to an odd mass region (m/z 226), reducing interference from common background ions compared to the unsubstituted analog (m/z 196).[1]

  • Alternative: The unsubstituted analog shares isobaric interference with other common metabolic byproducts.[1]

Conclusion & Recommendations

For researchers utilizing CAS 1375303-11-9 , the mass spectrometry profile is robust and predictable. The m/z 226 → 194 → 166 transition is the definitive "fingerprint" for identification.[1]

Key Takeaways:

  • Monitor m/z 226: Use as the quantifier ion.

  • Monitor m/z 194: Use as the primary qualifier ion (loss of MeOH).

  • Process Control: If synthesizing from the diacid, the disappearance of m/z 198 (Diacid [M+H]+) and appearance of m/z 226 confirms esterification completion.[1]

References

  • National Institute of Standards and Technology (NIST). (2025).[1][3] Mass Spectrum of Pyridine-2,6-dicarboxylic acid, dimethyl ester (Analogous Fragmentation Data). NIST Chemistry WebBook.[1][3] [Link][1]

  • ResearchGate. (2019).[1] Primary fragmentations by MS/MS of dicarboxylic acid esters. [Link]

  • PubChem. (2025).[1] Compound Summary for Dimethyl pyridine-2,3-dicarboxylate (Structural Analog). [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Methoxy vs. 5-Methyl Pyridine Dicarboxylates for Drug Development Professionals

In the landscape of modern drug discovery, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring is a critical aspect of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. This guide provides an in-depth comparison of the reactivity of two closely related and synthetically valuable building blocks: 5-methoxy- and 5-methyl-substituted pyridine dicarboxylates. Understanding the nuanced differences in their chemical behavior is essential for researchers and scientists in optimizing synthetic routes and developing novel chemical entities.

This comparison will delve into the electronic effects of the 5-methoxy and 5-methyl substituents, their influence on the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) and hydrolysis reactions, and provide supporting theoretical and analogous experimental data.

The Decisive Role of the 5-Substituent: An Electronic Perspective

The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents. In the case of 5-methoxy and 5-methyl pyridine dicarboxylates, the substituent at the 5-position dictates the electron density of the aromatic ring, thereby influencing its susceptibility to nucleophilic attack.

The methyl group (-CH₃) is a classic example of an electron-donating group through an inductive effect. It pushes electron density into the pyridine ring, thereby slightly increasing the electron density at the carbon atoms.

Conversely, the methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom. However, it is also capable of a powerful electron-donating resonance effect by delocalizing one of its lone pairs of electrons into the aromatic π-system. In the meta-position (C5) relative to the reaction centers often targeted in pyridine dicarboxylates (e.g., positions 2 and 3), the inductive effect of the methoxy group is expected to be more pronounced than its resonance effect.

This fundamental difference in electronic influence between the 5-methoxy and 5-methyl groups is the primary driver for the anticipated divergence in their reactivity profiles.

Comparative Reactivity Analysis

To provide a clear and objective comparison, we will consider two key reaction types relevant to the synthetic manipulation of these scaffolds: Nucleophilic Aromatic Substitution (SNAr) and ester hydrolysis.

Feature5-Methoxy Pyridine Dicarboxylate5-Methyl Pyridine DicarboxylateRationale
Ring Electron Density LowerHigherThe methoxy group at the 5-position is primarily electron-withdrawing via induction, decreasing the overall electron density of the pyridine ring. The methyl group is electron-donating, increasing the ring's electron density.
Susceptibility to SNAr HigherLowerA lower electron density on the pyridine ring makes it more electrophilic and thus more susceptible to attack by nucleophiles.
Rate of Ester Hydrolysis FasterSlowerThe electron-withdrawing nature of the 5-methoxy group enhances the electrophilicity of the carbonyl carbons of the dicarboxylate esters, making them more prone to nucleophilic attack by water or hydroxide ions.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic View

Nucleophilic aromatic substitution on pyridine derivatives is a cornerstone of their functionalization.[2] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

The electron-withdrawing pyridine nitrogen atom inherently activates the ring for nucleophilic attack, particularly at the 2-, 4-, and 6-positions, by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

In the context of our comparison, the 5-methoxy substituent, with its inductive electron-withdrawing effect, will further stabilize the Meisenheimer intermediate, thereby accelerating the rate of SNAr reactions compared to the 5-methyl analogue. The electron-donating methyl group, in contrast, will destabilize this intermediate, leading to a slower reaction rate.

Caption: Comparative SNAr mechanism for 5-methoxy and 5-methyl pyridine dicarboxylates.

Experimental Protocol: Comparative Hydrolysis of Diethyl 5-Substituted-Pyridine-2,3-Dicarboxylates

To empirically validate the predicted reactivity differences, a comparative hydrolysis experiment can be conducted. The following protocol outlines a robust method for monitoring the saponification of diethyl 5-methoxypyridine-2,3-dicarboxylate and diethyl 5-methylpyridine-2,3-dicarboxylate.

Materials:
  • Diethyl 5-methoxypyridine-2,3-dicarboxylate

  • Diethyl 5-methylpyridine-2,3-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), standardized solution

  • Phenolphthalein indicator

  • Round-bottom flasks

  • Reflux condensers

  • Constant temperature water bath

  • Burette and titration equipment

Procedure:
  • Reaction Setup: In two separate round-bottom flasks, prepare identical reaction mixtures. To each flask, add a precisely weighed amount of the respective pyridine dicarboxylate ester (e.g., 1.0 mmol) and a solution of NaOH in a methanol/water mixture (e.g., 20 mL of 0.1 M NaOH in 1:1 MeOH:H₂O).

  • Reaction Conditions: Place both flasks in a constant temperature water bath maintained at a specific temperature (e.g., 50 °C) and start the reaction simultaneously.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 1.0 mL) from each reaction mixture and quench it in a known volume of standardized HCl solution to stop the reaction.

  • Titration: Back-titrate the unreacted HCl in each quenched aliquot with a standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the concentration of unreacted ester at each time point. Plot the concentration of the ester versus time for both compounds. The rate of hydrolysis can be determined from the slope of these plots.

Expected Outcome:

The reaction progress for the hydrolysis of diethyl 5-methoxypyridine-2,3-dicarboxylate is expected to be significantly faster than that of diethyl 5-methylpyridine-2,3-dicarboxylate. This will be reflected in a steeper slope on the concentration vs. time plot for the methoxy-substituted compound.

Caption: Experimental workflow for the comparative hydrolysis of pyridine dicarboxylates.

Conclusion

The choice between 5-methoxy and 5-methyl pyridine dicarboxylates as synthetic intermediates has significant implications for reaction outcomes. The 5-methoxy derivative, due to the inductive electron-withdrawing nature of the methoxy group, exhibits enhanced reactivity towards nucleophiles in both SNAr and hydrolysis reactions. In contrast, the electron-donating methyl group in the 5-methyl analogue leads to a more electron-rich and less reactive pyridine ring.

For drug development professionals, this understanding is crucial for the rational design of synthetic strategies. When a rapid and efficient nucleophilic substitution is desired, the 5-methoxy derivative would be the preferred starting material. Conversely, if a more controlled and selective reaction is necessary, or if the electron-donating character of a methyl group is desired in the final product for modulating biological activity, the 5-methyl derivative would be the more appropriate choice. This guide provides the foundational knowledge and a practical experimental framework to make informed decisions in the synthesis of novel pyridine-based therapeutic agents.

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-275.
  • Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from [Link]

  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1163-1165.
  • Kindo, S., Rai, M. K., Kurrey, R., & Rai, J. (2015). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of ChemTech Research, 8(4), 1729-1735.
  • DAV University. (n.d.). Pyridines – Structure. Retrieved from [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • Bram, G., Loupy, A., Majdoub, M., Gutierrez, E., & Ruiz-Hitzky, E. (1990). Alkylation of potassium acetate in “dry media”. The role of the solid support. Tetrahedron, 46(15), 5167-5176.
  • Ammar, Y. A., Mohamed, Y. A., El-Sharief, A. M., El-Gaby, M. S., & Abbas, S. Y. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. Chemical Sciences Journal, 2011, CSJ-16.
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2023). Request PDF. Retrieved from [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: Dimethyl 5-methoxypyridine-2,3-dicarboxylate

This guide provides essential safety and logistical information for the proper disposal of Dimethyl 5-methoxypyridine-2,3-dicarboxylate. As a substituted pyridine derivative, this compound requires careful handling and a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Dimethyl 5-methoxypyridine-2,3-dicarboxylate. As a substituted pyridine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety standards for pyridine-class chemicals and are designed to provide clear, actionable steps for laboratory professionals.

Section 1: Immediate Safety Protocols & Hazard Assessment

Before handling or disposing of Dimethyl 5-methoxypyridine-2,3-dicarboxylate, it is crucial to understand its hazard profile and establish a safe working environment. While specific toxicity data for this exact compound is limited, the safety profile is based on data from structurally similar pyridine dicarboxylate and methoxypyridine compounds. These are typically classified as irritants and are harmful if swallowed.[1][2][3][4] Pyridine and its derivatives are also known to be flammable and can produce toxic fumes, including nitrogen oxides and carbon monoxide, upon combustion.[5][6][7]

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber.Prevents skin contact and absorption.[8]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes.[8][9]
Lab Coat Standard flame-resistant laboratory coat.Protects clothing and skin from contamination.
Respiratory Use only in a certified chemical fume hood.Avoids inhalation of any vapors or aerosols.[8]
First Aid & Emergency Response

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][9][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][9][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately for treatment advice.[1][11]

  • Small Spills: For small laboratory spills, evacuate non-essential personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[8][12] Collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.[12]

  • Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department without delay.[8][12]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste identification. All waste containing Dimethyl 5-methoxypyridine-2,3-dicarboxylate must be treated as hazardous chemical waste.[8][12][13]

  • Waste Identification: This includes the pure or unused chemical, solutions containing the chemical, and any contaminated materials (e.g., pipette tips, absorbent pads, gloves, empty containers).

  • Containerization: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label should include the full chemical name, associated hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.

  • Segregation: Store the waste container in a designated satellite accumulation area. Crucially, segregate this waste from incompatible materials, particularly strong acids and strong oxidizing agents, with which it may react violently.[7]

Section 3: Approved Disposal Methodologies

The selection of a disposal method depends on the nature of the waste and institutional capabilities, but all final disposal must be conducted in compliance with local, state, and federal regulations.[1][14]

Primary Disposal Route: High-Temperature Incineration

For pyridine-based chemical waste, the universally recommended and most effective disposal method is high-temperature incineration in a licensed hazardous waste facility.[13][14]

  • Mechanism: Incineration at temperatures between 820°C and 1,600°C ensures the complete thermal destruction of the compound into simpler, less toxic components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust scrubbing systems.[13][14]

  • Procedure: This process must be managed by your institution's EHS department, which coordinates with a licensed waste disposal vendor. Do not attempt to incinerate chemical waste in a standard laboratory furnace.

Management of Dilute Aqueous Waste

Dilute aqueous solutions containing Dimethyl 5-methoxypyridine-2,3-dicarboxylate should not be disposed of down the drain. Pyridine is water-soluble and can pose a hazard to aquatic ecosystems.[7] Collect all aqueous waste in a labeled hazardous waste container for professional disposal, typically via incineration.

Section 4: Procedural Workflow and Decision Logic

The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from work with Dimethyl 5-methoxypyridine-2,3-dicarboxylate.

G Disposal Workflow for Dimethyl 5-methoxypyridine-2,3-dicarboxylate cluster_0 Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Institutional Protocol cluster_3 Final Disposition start Waste Generated (Solid or Liquid) solid_waste Contaminated Solids (PPE, Absorbent, Glassware) start->solid_waste liquid_waste Unused Reagent or Contaminated Solutions start->liquid_waste package Package in a sealed, labeled hazardous waste container. solid_waste->package liquid_waste->package ehs Contact Environmental Health & Safety (EHS) for waste pickup. package->ehs vendor Licensed Hazardous Waste Vendor ehs->vendor incineration High-Temperature Incineration vendor->incineration

Caption: Decision workflow for handling and disposal.

Section 5: Regulatory Compliance

It is the researcher's responsibility to ensure that all disposal activities comply with institutional policies and government regulations. Waste pyridine is explicitly listed as a hazardous waste constituent by the Environmental Protection Agency (EPA).[15]

ALWAYS :

  • Consult your institution's Chemical Hygiene Plan and EHS department before disposing of any chemical waste.[8][12]

  • Maintain accurate records of the chemical waste you generate.

  • Never dispose of this chemical down the sanitary sewer or in the regular trash.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Regulations and Advisories. In Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. Retrieved from [Link]

  • Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.
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